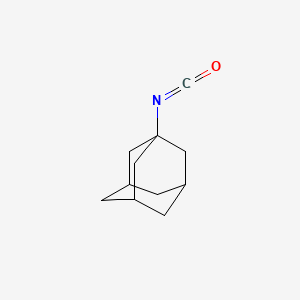![molecular formula C11H9N5O B1270945 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 69923-95-1](/img/structure/B1270945.png)
5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as 5-APDP, is a heterocyclic organic compound that has been studied for its potential applications in scientific research. 5-APDP is a member of the pyrazolopyrimidine family and has been used as a model compound for the study of enzyme inhibition. 5-APDP is a versatile compound that has been used in the synthesis of various organic molecules, and its unique structure has been studied for its potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthesis and Antimicrobial Activity : The compound and its derivatives have been synthesized and tested for antimicrobial properties. For example, Abdel-Gawad et al. (2003) synthesized related pyrazolo[3,4-d]pyrimidines and found some to be active as antibacterial agents at 100 μg/ml, comparable to reference compounds like Ampicillin (Abdel-Gawad et al., 2003). Rahmouni et al. (2014) also synthesized compounds with significant antibacterial activity (Rahmouni et al., 2014).
Antitubercular and Antimicrobial Effects : Kamdar et al. (2011) synthesized derivatives showing pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).
Anti-Inflammatory and Ulcerogenic Properties
- Nonsteroidal Anti-Inflammatory Drugs : Auzzi et al. (1983) discovered that certain pyrazolo[1,5-a]pyrimidine derivatives show high anti-inflammatory activity without ulcerogenic effects, making them potential candidates for safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Corrosion Inhibition and Surface Properties
- Corrosion Inhibition : Abdel Hameed et al. (2020) found that derivatives of the compound showed effective corrosion inhibition performance, increasing with inhibitor concentration but decreasing with temperature (Abdel Hameed et al., 2020).
Anticancer Activity
- Anticancer Potentials : Abdellatif et al. (2014) synthesized derivatives that exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative showing the most potent inhibitory activity (Abdellatif et al., 2014).
Nanocatalysis
- Green and Reusable Nanocatalyst : Bamoharram et al. (2014) utilized the acidic cesium salt of Preyssler nanoparticles as a nanocatalyst for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting its potential in green chemistry applications (Bamoharram et al., 2014).
RNA Polymerase Inhibition
- RNA Polymerase Inhibitors : Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines with antimicrobial activity and RNA polymerase inhibitory potential, suggesting their use as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Análisis Bioquímico
Biochemical Properties
5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases, Src and Abl tyrosine kinases, and glycogen synthase kinase-3 . These interactions are primarily through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, further modulating their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell proliferation by modulating the expression of genes involved in the cell cycle, such as p21 and p53 . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with DNA and RNA, affecting gene expression and protein synthesis. Additionally, it can modulate the activity of transcription factors, such as NF-κB and AP-1, leading to changes in the expression of target genes. These molecular interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Propiedades
IUPAC Name |
5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-15-7-13-10-9(11(15)17)6-14-16(10)8-4-2-1-3-5-8/h1-7H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLIRLDTHRKSMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364207 |
Source


|
| Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69923-95-1 |
Source


|
| Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)
![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)
![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)






![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)



![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)
